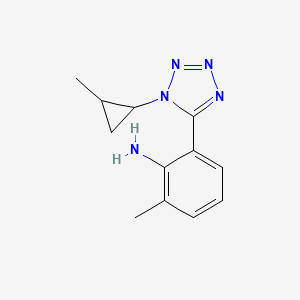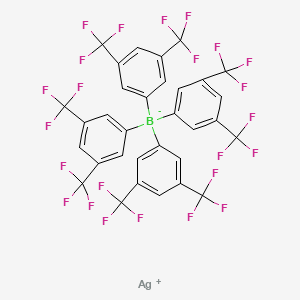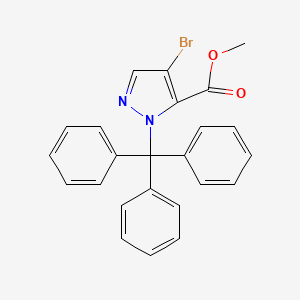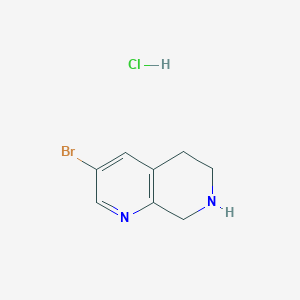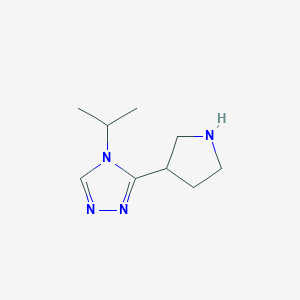![molecular formula C25H17BO3 B13654622 Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid: is a boronic acid derivative that features a unique spiro structure. This compound is characterized by the presence of both fluorene and xanthene moieties, which are connected through a spiro linkage. The boronic acid functional group attached to this structure makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid typically involves the Suzuki cross-coupling reaction. This method is favored due to its efficiency in forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as chlorobenzene or o-dichlorobenzene, which help to dissolve the reactants and facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid are not extensively documented, the general approach would involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the spiro structure.
Wissenschaftliche Forschungsanwendungen
Chemistry: Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid is widely used in organic synthesis, particularly in the formation of complex molecular architectures. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid could potentially be explored for its inhibitory effects on specific enzymes, making it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique spiro structure contributes to the stability and performance of these materials .
Wirkmechanismus
The mechanism by which Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid exerts its effects is primarily through its boronic acid functional group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in their biological activity. The spiro structure provides a rigid and stable framework that enhances the compound’s reactivity and selectivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- Spiro[fluorene-9,9’-xanthen]-4-ylboronic acid
- Spiro[fluorene-9,9’-xanthen]-2,7-di-(N1,N3-di-1-naphthalenyl-N1,N3-diphenyl-1,3-benzenediamine)
- Spiro[fluorene-9,9’-xanthen]-2,7-di-(N1,N3-di-1-naphthalenyl-N1,N3-diphenyl-1,3-benzenediamine)
Uniqueness: Spiro[fluorene-9,9’-xanthen]-2-ylboronic acid stands out due to its specific boronic acid functional group, which imparts unique reactivity and versatility in organic synthesis. The spiro structure also provides a distinct three-dimensional framework that enhances its stability and performance in various applications .
Eigenschaften
Molekularformel |
C25H17BO3 |
|---|---|
Molekulargewicht |
376.2 g/mol |
IUPAC-Name |
spiro[fluorene-9,9'-xanthene]-2-ylboronic acid |
InChI |
InChI=1S/C25H17BO3/c27-26(28)16-13-14-18-17-7-1-2-8-19(17)25(22(18)15-16)20-9-3-5-11-23(20)29-24-12-6-4-10-21(24)25/h1-15,27-28H |
InChI-Schlüssel |
BEKQGJVLQFBFJD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=CC=CC=C46)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


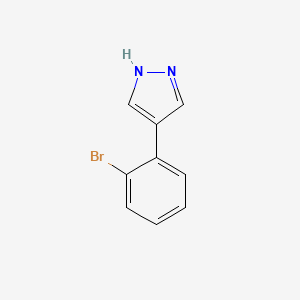

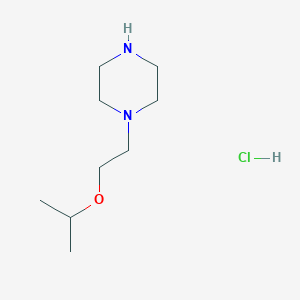
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)
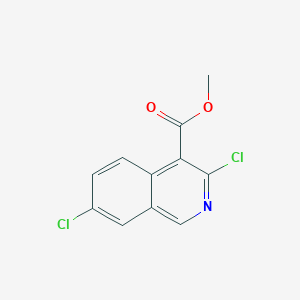

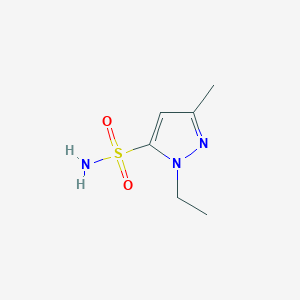
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
